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Compound of Interest

Compound Name: Mercury(I) iodide

Cat. No.: B3057228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Mercury(I) iodide
(Hg₂I₂), a compound of historical and continuing interest in inorganic and solid-state chemistry.

This document outlines the synthesis of high-purity single crystals, details the experimental

parameters for its characterization by single-crystal X-ray diffraction, and presents its key

crystallographic data. The information is intended to serve as a comprehensive resource for

researchers in materials science, chemistry, and drug development.

Introduction
Mercury(I) iodide, historically known as mercurous iodide, is a light-sensitive, yellow

crystalline solid. Its unique structure, characterized by a direct mercury-mercury bond,

distinguishes it from mercury(II) iodide and other mercury compounds. Understanding the

precise atomic arrangement within the crystal lattice is fundamental to elucidating its physical

and chemical properties, which are of interest for applications in semiconductor materials and

as a model for studying ferroelastic materials.[1] This guide provides a detailed overview of the

synthesis and crystal structure analysis of Hg₂I₂.

Experimental Protocols
Synthesis of Mercury(I) Iodide Single Crystals
High-quality single crystals of Mercury(I) iodide suitable for X-ray diffraction can be

synthesized via a high-temperature solid-state reaction. The following protocol is based on a
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method adapted from a patented synthesis process.

Materials:

Elemental Mercury (Hg), high purity

Mercury(II) iodide (HgI₂), high purity

Quartz ampoule

Procedure:

Preparation of the Ampoule: A quartz ampoule is thoroughly cleaned and dried to remove

any impurities.

Reactant Loading: Stoichiometric amounts of high-purity elemental mercury and mercury(II)

iodide are carefully loaded into the prepared ampoule.

Evacuation and Sealing: The ampoule is connected to a vacuum line and evacuated to a

pressure of 10⁻² to 10⁻³ Pa to prevent oxidation and side reactions during heating. The

ampoule is then hermetically sealed.

Heating and Reaction: The sealed ampoule is placed vertically in a programmable furnace.

The temperature is ramped up to between 300°C and 370°C at a controlled rate of 20-100°C

per hour. This temperature is maintained for 1 to 4 hours to ensure the complete melting and

reaction of the components.

Crystallization: The furnace is then slowly cooled to a temperature below the crystallization

point of Mercury(I) iodide. This controlled cooling rate, typically in the range of 2-10°C per

hour, is crucial for the growth of well-defined single crystals.

Isolation: Once cooled to room temperature, the ampoule is carefully opened, and the

resulting Mercury(I) iodide crystals are isolated.

Single-Crystal X-ray Diffraction Analysis
The crystal structure of Mercury(I) iodide was redetermined with high precision using single-

crystal X-ray diffraction. The following is a representative experimental protocol for this
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analysis.

Instrumentation:

Bruker APEXII CCD diffractometer

Mo Kα radiation (λ = 0.71073 Å)

Cryogenic system for low-temperature data collection

Procedure:

Crystal Mounting: A suitable single crystal of Hg₂I₂ with dimensions of approximately 0.10 x

0.06 x 0.04 mm is selected and mounted on a goniometer head.

Data Collection: The crystal is cooled to a stable temperature of 150 K to minimize thermal

vibrations. The diffractometer is used to collect a series of diffraction frames. A multi-scan

absorption correction is applied to the collected data.

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². Software such as SHELXS or SIR97 can be used

for structure solution, and programs like JANA2006 or SHELXL for refinement.

Crystallographic Data
The crystal structure of Mercury(I) iodide has been determined to be body-centered

tetragonal. The key crystallographic data are summarized in the table below.
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Parameter Value Reference

Chemical Formula Hg₂I₂ [2]

Crystal System Tetragonal [1][3]

Space Group I4/mmm [1]

Lattice Parameters (a) 4.8974 (9) Å [3]

Lattice Parameters (c) 11.649 (2) Å [3]

Unit Cell Volume 279.40 (9) Å³ [3]

Z (Formula units per cell) 2 [3]

Calculated Density 7.783 g/cm³

Hg-Hg Bond Length 2.5903 (13) Å - 2.72 Å [1][2][3]

Hg-I Bond Length 2.68 Å [2]

Structural Visualization
The following diagrams illustrate the experimental workflow for the crystal structure analysis

and the arrangement of atoms within the Mercury(I) iodide unit cell.
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Experimental workflow for Mercury(I) iodide crystal structure analysis.
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Arrangement of the linear I-Hg-Hg-I unit within the tetragonal cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. resources.rigaku.com [resources.rigaku.com]

2. researchgate.net [researchgate.net]

3. pages.vassar.edu [pages.vassar.edu]

To cite this document: BenchChem. [Unveiling the Structure of Mercury(I) Iodide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3057228#mercury-i-iodide-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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